molecular formula C9H17NO B1457694 Cyclobutyl(oxolan-2-yl)methanamine CAS No. 1600767-39-2

Cyclobutyl(oxolan-2-yl)methanamine

Cat. No. B1457694
M. Wt: 155.24 g/mol
InChI Key: HQFXMIBPOZEPTP-UHFFFAOYSA-N
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Description

Cyclobutyl(oxolan-2-yl)methanamine is a chemical compound with the CAS Number: 1600767-39-2 . It has a molecular weight of 155.24 and its IUPAC name is cyclobutyl(tetrahydrofuran-2-yl)methanamine .


Molecular Structure Analysis

The InChI code for Cyclobutyl(oxolan-2-yl)methanamine is 1S/C9H17NO/c10-9(7-3-1-4-7)8-5-2-6-11-8/h7-9H,1-6,10H2 . This code provides a specific textual identifier for the compound’s molecular structure.


Physical And Chemical Properties Analysis

Cyclobutyl(oxolan-2-yl)methanamine is a liquid at room temperature . It has a storage temperature of 4 degrees Celsius .

Scientific Research Applications

Synthesis and Characterization

  • The synthesis of related compounds involves novel routes and methodologies. For example, a study reported the synthesis of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine through a high-yielding reaction, demonstrating the utility of specific synthetic routes in obtaining compounds with potential bioactivity or material applications (Shimoga et al., 2018).

Antimicrobial Activity

  • Research has shown that compounds bearing structural motifs similar to Cyclobutyl(oxolan-2-yl)methanamine exhibit significant antimicrobial activity. A study on oxazolyl thiosemicarbazones highlighted their efficacy against Mycobacterium tuberculosis, including multidrug-resistant strains, indicating the potential of these compounds in treating tuberculosis (Sriram et al., 2006).

Catalysis and Material Science

  • Compounds structurally related to Cyclobutyl(oxolan-2-yl)methanamine have been explored as catalysts and in material science. For instance, diiron(III) complexes with tridentate 3N ligands have been studied for their ability to mimic the function of methane monooxygenases, highlighting the role of such compounds in selective hydroxylation of alkanes (Sankaralingam & Palaniandavar, 2014).

Anticancer Activity

  • The anticancer potential of novel palladium(II) and platinum(II) complexes based on pyrrole Schiff bases has been investigated. Such studies reveal the importance of structural analogs of Cyclobutyl(oxolan-2-yl)methanamine in developing new therapeutic agents with specificity towards various cancer cell lines (Mbugua et al., 2020).

Safety And Hazards

The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fumes/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

cyclobutyl(oxolan-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c10-9(7-3-1-4-7)8-5-2-6-11-8/h7-9H,1-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQFXMIBPOZEPTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(C2CCCO2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclobutyl(oxolan-2-yl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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